3,4-Difluoro-5-(trifluoromethyl)benzodifluoride

Description

Structural Identity and IUPAC Nomenclature

Systematic Naming and Molecular Framework

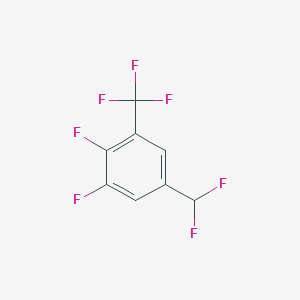

The IUPAC name 3,4-difluoro-5-(trifluoromethyl)benzodifluoride reflects its substitution pattern:

- A benzene ring with fluorine atoms at positions 3 and 4.

- A trifluoromethyl (-CF₃) group at position 5.

- Two additional fluorine atoms forming a difluoromethyl (-CF₂-) group as part of the benzodifluoride backbone.

The SMILES notation C1=C(C=C(C(=C1C(F)F)F)F)C(F)(F)F explicitly defines the connectivity and substituent arrangement.

Table 1: Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₈H₃F₇ |

| Molecular Weight | 232.10 g/mol |

| Substituents | -F (positions 3, 4), -CF₃ (position 5), -CF₂- (benzodifluoride backbone) |

| Geometry | Planar aromatic ring with tetrahedral trifluoromethyl and difluoromethyl groups |

Spectroscopic Characterization

While specific spectral data for this compound are not fully detailed in public databases, analogous fluorinated aromatics exhibit distinct features:

Properties

IUPAC Name |

5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-5-2-3(7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMHGHCDXCQOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Aromatic Precursors

- The starting material is typically a benzodioxol or anisole derivative bearing a trifluoromethyl substituent.

- Radical chlorination is performed using chlorine gas under UV light or thermal conditions.

- Preferred solvents are dichloro-benzotrifluorides (e.g., 3,4-dichloro-benzotrifluoride or 2,4-dichloro-benzotrifluoride) due to their high boiling points, which enable chlorination at elevated temperatures (130°C to reflux).

- High temperature chlorination reduces by-product formation and improves yield of the chlorinated intermediate.

Fluorination Using Hydrofluoric Acid

- The chlorinated intermediate is subjected to fluorination by adding hydrofluoric acid (HF) in at least stoichiometric amounts, often with a molar excess of 100% or more relative to the chlorinated compound.

- HF is added in portions at low temperatures (0°C to 5°C) to control the reaction rate and ensure safety.

- The reaction releases hydrochloric acid gas, which is vented to prevent pressure buildup.

- After completion, excess HF is removed by heating the reactor to approximately 50°C.

- The fluorination proceeds with high conversion and minimal side reactions, yielding the fluorinated product.

Product Isolation and Purification

- The crude product is purified by distillation, which removes residual HF and other volatiles.

- The final product achieves purity levels exceeding 99.9% as verified by gas chromatography.

- Overall yields for the combined chlorination, fluorination, and distillation steps exceed 80%, with individual step yields above 90%.

Process Advantages

- The process avoids isolation of unstable chlorinated intermediates, reducing degradation risks.

- It is scalable and reliable for industrial production.

- The use of high boiling solvents and controlled HF addition enhances selectivity and safety.

Alternative Fluorination Approaches

Fluoride Salt Fluorination

- Fluorination can also be achieved using potassium fluoride (KF) in polar aprotic solvents such as 1,3-dimethylimidazolidinone, sulfolane, or N-methylpyrrolidone.

- This method involves refluxing with a dehydration solvent and catalysts like bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.

- Reaction temperatures range from 190°C to 220°C.

- This approach is suitable for related fluorinated benzonitrile compounds but may be adapted for benzodifluoride derivatives.

- Yields reported for similar fluorination reactions are around 65-90%, with product purity above 99%.

Summary Table of Preparation Conditions and Outcomes

| Step | Conditions | Reagents/Solvents | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Radical chlorination under UV or heat | Chlorine gas, dichloro-benzotrifluoride | 130°C to reflux | >90 | - | High boiling solvent reduces by-products |

| Fluorination | HF addition in portions | Hydrofluoric acid (stoichiometric/excess) | 0°C to 5°C | >90 | >99.9 | Venting HCl gas, remove excess HF by heating |

| Purification | Distillation | - | ~50°C (for HF removal) | - | >99.9 | Single final rectification step |

| Alternative Fluorination | KF fluorination in polar aprotic solvent | KF, DMI or sulfolane, catalyst | 190-220°C | 65-90 | >99 | Used for related fluorinated benzonitriles |

Research Findings and Mechanistic Insights

- The fluorination mechanism typically involves nucleophilic substitution of chlorine by fluoride under acidic or polar aprotic conditions.

- Controlled addition of HF and venting of HCl are critical for reaction control and safety.

- Computational studies on related fluorinated arenes indicate activation barriers around 20-24 kcal/mol for C–F bond formation, consistent with experimental conditions.

- The choice of solvent and temperature significantly affects the selectivity and yield of fluorination steps.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound is prone to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like hydroxide ions or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or ethanol are typical.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aromatic amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate

3,4-Difluoro-5-(trifluoromethyl)benzodifluoride serves as a valuable synthetic intermediate in the production of various fluorinated compounds. Its trifluoromethyl group is particularly useful in electrophilic aromatic substitution reactions, where it can facilitate the introduction of other functional groups into the aromatic ring. This property is leveraged in the synthesis of agrochemicals and pharmaceuticals, where precise modifications of molecular structures are essential for developing effective compounds.

Fluorination Reactions

The compound has been utilized in fluorination processes to introduce fluorine atoms into organic molecules. For instance, it can act as a reagent in the synthesis of fluorinated derivatives through electrophilic fluorination methods. This application is crucial in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is explored for its potential to improve drug properties such as bioavailability and metabolic stability. Fluorination can significantly alter the pharmacokinetic profiles of drug candidates, making this compound a focus in the development of new therapeutic agents.

Case Studies

Several studies have investigated the use of fluorinated benzodifluorides in drug synthesis. For example, derivatives of this compound have been evaluated for their efficacy against specific diseases, showcasing improved activity due to enhanced lipophilicity and altered binding interactions with biological targets.

Material Science

Polymeric Applications

The compound's high degree of fluorination makes it suitable for use in developing advanced materials with unique properties. Fluorinated polymers exhibit excellent thermal stability and chemical resistance, making them ideal for applications in coatings and electronic materials.

Table: Comparison of Fluorinated Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | High lipophilicity; versatile synthetic intermediate | Pharmaceuticals; agrochemicals |

| 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride | Enhanced bioactivity; distinct reactivity | Drug development; material science |

| 4-Fluoro-3-(trifluoromethyl)benzodifluoride | Different substitution pattern; unique properties | Specialty solvents; synthesis |

Environmental Considerations

While this compound offers numerous advantages in chemical applications, its environmental impact must be considered. As with many fluorinated compounds, there are concerns regarding persistence and potential toxicity. Ongoing research aims to develop safer alternatives and improve the sustainability of processes involving this compound.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-(trifluoromethyl)benzodifluoride exerts its effects is largely dependent on its interaction with other molecules. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. In drug development, for example, the compound may interact with enzyme active sites or receptor binding pockets, altering their activity through steric and electronic effects.

Comparison with Similar Compounds

2,4-Difluoro-5-(trifluoromethyl)aniline (CAS: 261944-56-3)

- Structure : Differs in fluorine positions (2,4 vs. 3,4) and an amine group (-NH₂).

- Properties : Molecular weight 197.11 g/mol, boiling point 180.6°C, and flash point 72.8°C .

- Applications : Used as a pharmaceutical intermediate, with lower reactivity compared to nitrile derivatives due to the electron-donating amine group.

2,4-Difluoro-5-(trifluoromethyl)benzonitrile (CAS: 261945-18-0)

- Structure : Nitrile (-CN) substituent instead of aniline.

- Applications : Preferred in coupling reactions due to the electron-withdrawing nitrile group, enhancing electrophilicity.

3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)

- Structure : Aldehyde (-CHO) functional group at position 3.

- Properties : Molecular weight 206.11 g/mol, priced at $1.00/kg (99% purity) .

- Applications : Intermediate in agrochemical synthesis; aldehyde group facilitates condensation reactions.

Functional Group Variations in Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Similarity Score | Key Feature |

|---|---|---|---|---|

| 2,4-Difluoro-3-(trifluoromethyl)benzoic acid | 157337-81-0 | 226.09 | 1.00 | Carboxylic acid group (-COOH) |

| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-05-5 | 226.09 | 0.98 | Positional isomerism |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | 208.12 | 0.98 | Single fluorine substituent |

Key Observations :

- Carboxylic acid derivatives exhibit higher polarity and acidity (pKa ~1–3) compared to aniline or nitrile analogues, making them suitable for ionic interactions in drug design .

- Positional isomerism (e.g., 2,4 vs. 3,4 substitution) impacts electronic distribution and steric hindrance, affecting reaction yields. For example, 3,4-difluoro derivatives in achieved 38% yield in HPLC purification, while 2,4-difluoro analogues in reached 77% under similar conditions .

Comparison with Pyridalyl (Agrochemical Compound)

- Structure : Contains dichloroallyloxy and pyridyl ether groups (CAS: 179101-81-6).

- Properties : Molecular weight 491.12 g/mol, classified as an unclassified chemical group .

- Applications : Broad-spectrum insecticide, contrasting with 3,4-difluoro derivatives’ niche use in pharmaceuticals. Pyridalyl’s larger size and chlorine substituents enhance environmental persistence, raising regulatory concerns compared to fluorine-based compounds .

Biological Activity

Overview

3,4-Difluoro-5-(trifluoromethyl)benzodifluoride (CAS No. 1803732-08-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.

- Molecular Formula : C8H3F7

- Molecular Weight : 242.1 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. Research into similar compounds has shown that the introduction of fluorine can increase the potency against bacterial strains by disrupting cellular membranes or inhibiting key metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism could involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with receptors that play a role in cell signaling pathways related to cancer growth.

Case Studies

- Antibacterial Activity :

- Anticancer Studies :

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-5-(trifluoromethyl)benzodifluoride, and how can reaction yields be improved?

Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amidation, Suzuki-Miyaura) with catalysts like tris(dibenzylideneacetone)dipalladium and ligands such as xantphos under nitrogen atmosphere (85°C, 30 min) achieves moderate yields (77%) . Optimization strategies include:

- Adjusting stoichiometric ratios of reagents (e.g., lithium formate for dehalogenation).

- Using reverse-phase C18 column chromatography (acetonitrile/water) for purification .

- Monitoring reaction progress via LCMS (e.g., m/z 817.3 [M+H]+) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

- HPLC : Use YMC-Actus Triart C18 columns (50 x 330 mm, 5 μm) with mobile phase MeCN/water (0.1% formic acid) to achieve retention times of 1.17–1.41 minutes .

- LCMS : Confirm molecular ion peaks (e.g., m/z 902.1 [M+H]+) and fragmentation patterns .

- NMR : Compare spectral data (e.g., ¹⁹F NMR for fluorine environments) with analogs like 3,5-difluorobenzoic acid derivatives .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Methodological Answer :

- Store under inert atmosphere (N₂/Ar) due to sensitivity to moisture and oxygen.

- Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of fluorine substituents in reaction pathways?

Methodological Answer :

Q. What computational tools are effective for predicting biological or material science applications of this compound?

Methodological Answer :

Q. How can contradictory analytical data (e.g., LCMS vs. NMR) be resolved during characterization?

Methodological Answer :

- Cross-validate with orthogonal techniques:

- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping fluorine signals .

- Replicate synthesis under controlled conditions to isolate impurities (e.g., via preparative HPLC) .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

Methodological Answer :

Q. How does the compound’s fluorinated structure influence its environmental persistence or toxicity?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.